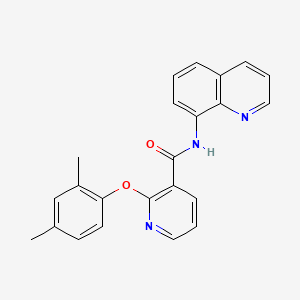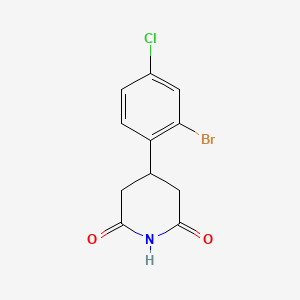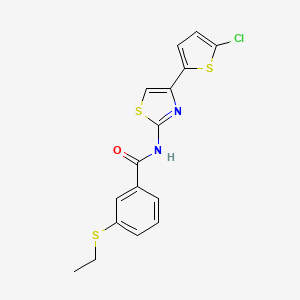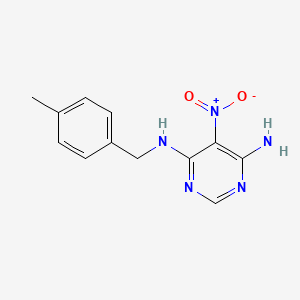
N1-(2-(4-(4-メトキシフェニル)ピペラジン-1-イル)エチル)-N2-(2-モルホリノエチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a morpholinoethyl group, connected through an oxalamide linkage. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
科学的研究の応用
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
Target of Action
It is suggested that the compound may be involved in the treatment of depression . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
It is known that antidepressants work by correcting the improper release of monoamine neurotransmitters in the central nervous system . They can help restore the balance of these neurotransmitters, which can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Biochemical Pathways
It is known that antidepressants can affect the malfunction of noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in the regulation of mood and behavior.
Result of Action
It is known that approximately 50-60% of people with depression experience substantial improvement when using antidepressants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form 1-(4-methoxyphenyl)piperazine.
Introduction of the Morpholinoethyl Group: The piperazine intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinoethyl group.
Oxalamide Formation: The final step involves the reaction of the substituted piperazine with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of azido or thiolated derivatives.
類似化合物との比較
Similar Compounds
- N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
Uniqueness
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O4/c1-29-19-4-2-18(3-5-19)26-12-10-24(11-13-26)8-6-22-20(27)21(28)23-7-9-25-14-16-30-17-15-25/h2-5H,6-17H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUFGXTYYPHRCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)

![methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate](/img/structure/B2362723.png)





![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)



